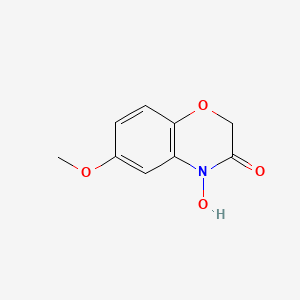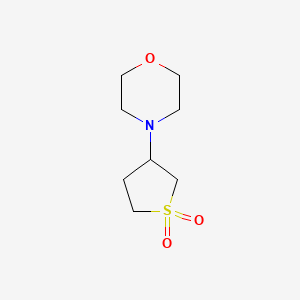
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and dimethoxy-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoyl chloride with an amine to form the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group through a series of substitution reactions. The final step often involves the formation of the propenoic acid moiety through an aldol condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol.
Substitution: The benzoylamino and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
類似化合物との比較
Similar Compounds
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.
(2E)-2-(Benzoylamino)-3-(3,4-dimethoxy-2-methylphenyl)-2-propenoic acid: Similar structure with different positions of methoxy and methyl groups.
Uniqueness
The uniqueness of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
7149-85-1 |
|---|---|
分子式 |
C19H19NO5 |
分子量 |
341.4 g/mol |
IUPAC名 |
(E)-2-benzamido-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-16(24-2)10-9-14(17(12)25-3)11-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b15-11+ |
InChIキー |
OAXFWUCHCVLSKG-RVDMUPIBSA-N |
異性体SMILES |
CC1=C(C=CC(=C1OC)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1OC)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


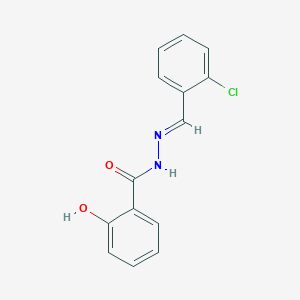
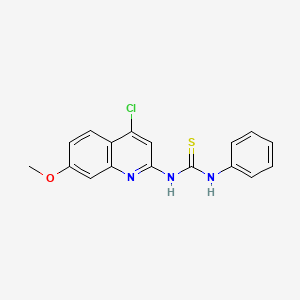
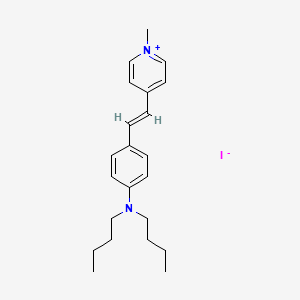

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
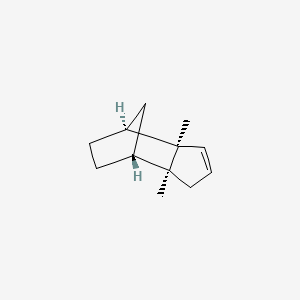
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)



